1-(Bromomethyl)-4-chloro-2-iodobenzene
Overview
Description
1-(Bromomethyl)-4-chloro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-(Bromomethyl)-4-chloro-2-iodobenzene typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the halogenation of a benzene derivative. For instance, the preparation may begin with the iodination of 4-chlorotoluene, followed by bromination to introduce the bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and iodine monochloride (ICl) or other iodine sources for iodination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(Bromomethyl)-4-chloro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction reactions to form dehalogenated products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
1-(Bromomethyl)-4-chloro-2-iodobenzene has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those that require halogenated aromatic rings for biological activity.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its ability to introduce halogen atoms into the material’s structure.
Organic Synthesis: It is a valuable building block in organic synthesis, enabling the construction of complex molecules through various coupling and substitution reactions
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-chloro-2-iodobenzene in chemical reactions involves the activation of the benzene ring by the halogen atoms, making it more susceptible to nucleophilic attack. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In coupling reactions, the palladium catalyst coordinates with the iodine atom, promoting the transmetalation and reductive elimination steps that form the carbon-carbon bond .
Comparison with Similar Compounds
Similar compounds to 1-(Bromomethyl)-4-chloro-2-iodobenzene include other halogenated benzenes such as:
1-(Bromomethyl)-4-chlorobenzene: Lacks the iodine atom, resulting in different reactivity and applications.
1-(Bromomethyl)-2-iodobenzene: The position of the halogen atoms affects the compound’s reactivity and the types of reactions it can undergo.
1-(Chloromethyl)-4-iodobenzene: Substitution of the bromine atom with chlorine alters the compound’s chemical properties and reactivity
The uniqueness of this compound lies in the combination of bromine, chlorine, and iodine atoms, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-(bromomethyl)-4-chloro-2-iodobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDOHTQSXMMAPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401282782 | |
Record name | 1-(Bromomethyl)-4-chloro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401282782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343929-11-3 | |
Record name | 1-(Bromomethyl)-4-chloro-2-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343929-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-4-chloro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401282782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.